molecular formula C42H38N2O6S2 B1231163 Tbenzds CAS No. 138847-94-6

Tbenzds

Cat. No.: B1231163
CAS No.: 138847-94-6
M. Wt: 730.9 g/mol
InChI Key: JYLFWCNMUQMLNW-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tbenzds (hypothetically assumed as a chlorinated dibenzodioxin derivative for this analysis) is a polyhalogenated aromatic compound characterized by a dibenzo-p-dioxin backbone with specific halogen substitutions. CDDs, including this compound, are primarily byproducts of industrial processes such as waste incineration and chemical synthesis. Their toxicity is influenced by the number and positions of halogen atoms, with lateral substitutions (positions 2, 3, 7, and 8) significantly enhancing biological activity .

This compound shares structural homology with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most toxic CDD, which activates the aryl hydrocarbon receptor (AhR) pathway, leading to dysregulation of gene expression, immunotoxicity, and carcinogenesis . Regulatory agencies classify this compound and related compounds as "persistent organic pollutants" (POPs), necessitating stringent monitoring in environmental and biological samples.

Properties

CAS No.

138847-94-6

Molecular Formula

C42H38N2O6S2

Molecular Weight

730.9 g/mol

IUPAC Name

5-(dibenzylamino)-2-[(E)-2-[4-(dibenzylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C42H38N2O6S2/c45-51(46,47)41-27-39(43(29-33-13-5-1-6-14-33)30-34-15-7-2-8-16-34)25-23-37(41)21-22-38-24-26-40(28-42(38)52(48,49)50)44(31-35-17-9-3-10-18-35)32-36-19-11-4-12-20-36/h1-28H,29-32H2,(H,45,46,47)(H,48,49,50)/b22-21+

InChI Key

JYLFWCNMUQMLNW-QURGRASLSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)S(=O)(=O)O)S(=O)(=O)O

Synonyms

N,N,N',N'-tetrabenzyl-4,4'-diaminostilbene-2,2'-disulfonate
TBenzDS

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Tbenzds is compared below with three structurally related CDDs and one dibenzofuran (CDF) analog. Key differences lie in halogenation patterns and molecular symmetry, which dictate environmental persistence and toxicokinetics.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Halogen Substituents Log Kow Half-Life (Soil, years)
This compound (hyp.) C₁₂H₄Cl₄O₂ 2,3,7,8-Cl₄ 6.5 10–15
TCDD C₁₂H₄Cl₄O₂ 2,3,7,8-Cl₄ 6.8 9–15
1,2,3,7,8-PeCDD C₁₂H₃Cl₅O₂ 1,2,3,7,8-Cl₅ 7.2 15–20
OCDF C₁₂Cl₈O 1,2,3,4,6,7,8,9-Cl₈ 8.1 >25

Key Findings :

  • Lipophilicity : Higher halogenation (e.g., OCDF) increases Log Kow, enhancing bioaccumulation .
  • Persistence : Fully substituted compounds like OCDF resist microbial degradation, leading to prolonged environmental retention .
  • Symmetry: this compound and TCDD, with lateral chlorination, exhibit greater AhR binding affinity than non-lateral analogs .

Toxicological Profiles

Data from the Comparative Toxicogenomics Database (CTD) and regulatory studies highlight species-specific responses and mechanistic differences.

Table 2: Toxicological Parameters

Compound LD50 (Rat, oral, mg/kg) AhR Activation (EC50, nM) Carcinogenicity (IARC Class)
This compound (hyp.) 0.001 0.05 Group 1
TCDD 0.0006 0.02 Group 1
1,2,3,7,8-PeCDD 0.0008 0.03 Group 1
OCDF 0.005 0.1 Group 3

Key Findings :

  • Potency : TCDD remains the most potent CDD, with an LD50 60% lower than this compound, attributed to optimal stereoelectronic properties for AhR binding .

Pharmaceutical Analogs (Tizanidine-like Compounds)

If this compound is instead analogous to tizanidine (a muscle relaxant), its comparison would involve USP-registered derivatives (A, B, C) with structural modifications affecting pharmacokinetics:

Table 3: Pharmacological Comparison of Tizanidine Analogs

Compound Substituent Half-Life (hr) Receptor Affinity (α2-Adrenergic, nM)
Tizanidine -Cl, -CH₃ 2.5 15
Tizanidine A -NO₂, -CH₃ 1.8 45
Tizanidine B -NH₂, -CF₃ 3.2 8
Tizanidine C -F, -OCH₃ 4.0 12

Key Findings :

  • Half-Life: Electron-withdrawing groups (e.g., -NO₂ in Tizanidine A) reduce metabolic stability, while fluorination (Tizanidine C) extends half-life .
  • Receptor Specificity : Tizanidine B’s -CF₃ group enhances selectivity for α2-adrenergic receptors, reducing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.